
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinoxaline core, a boronic ester group, and a cyano group, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile typically involves the following steps:
Boronic Acid Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable halide precursor under palladium-catalyzed cross-coupling conditions.
Quinoxaline Synthesis: The boronic acid derivative is then coupled with a quinoxaline derivative under Suzuki-Miyaura cross-coupling conditions.
Cyano Group Introduction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups.
Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are frequently employed to introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and various metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles.
Coupling Reactions: Palladium catalysts, boronic acids, and halides.
Major Products Formed:
Oxidized derivatives of the quinoxaline core.
Reduced forms of the compound.
Substituted quinoxaline derivatives with various functional groups.
Coupled products with different aryl or alkyl groups.
Applications De Recherche Scientifique
Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group makes it an excellent candidate for cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile is utilized in the development of bioactive compounds. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the modulation of biological pathways and the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its versatility and reactivity make it an essential component in the manufacturing of high-performance materials.
Mécanisme D'action
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Bis(pinacolato)diboron
Uniqueness: 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile stands out due to its quinoxaline core, which provides a rigid and planar structure This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic esters
Propriétés
Formule moléculaire |
C15H16BN3O2 |
|---|---|
Poids moléculaire |
281.12 g/mol |
Nom IUPAC |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile |
InChI |
InChI=1S/C15H16BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-5-10(9-17)12-13(11)19-8-7-18-12/h5-8H,1-4H3 |
Clé InChI |
XSRXZSUFBMOOOH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)C#N)N=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


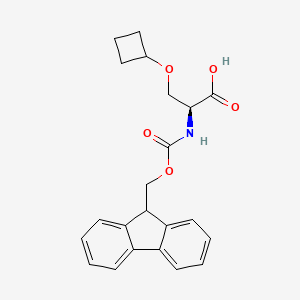
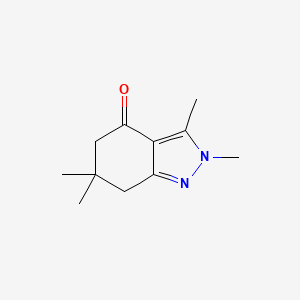

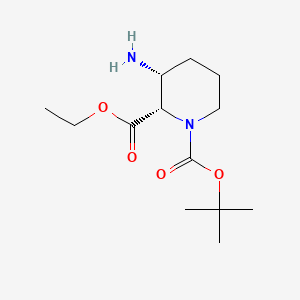
![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)

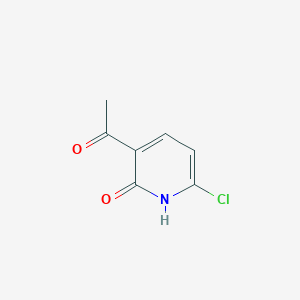

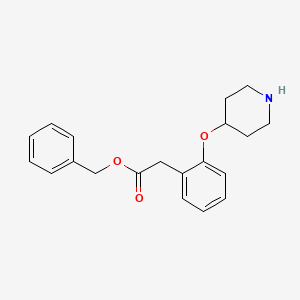
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)

![tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate](/img/structure/B15360078.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)
